Nitrite

Structure

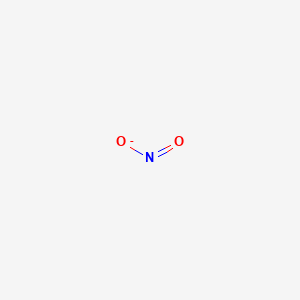

2D Structure

Eigenschaften

IUPAC Name |

nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVCWXUNBOPUCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024219 | |

| Record name | Nitrite ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrites, inorganic, n.o.s. appears as colorless solutions or crystalline solids. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | NITRITES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14797-65-0 | |

| Record name | NITRITES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrite ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39976L608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Beschreibung

Significance of Nitrite in Global Biogeochemical Processes

The nitrogen cycle is a fundamental biogeochemical process that governs the availability of nitrogen, an essential element for all life on Earth. berkeley.eduwikipedia.org this compound is a central and highly reactive intermediate in this cycle, connecting various microbial transformation pathways. nih.govacs.org Its significance stems from its involvement in two key processes: nitrification and denitrification.

Nitrification is the aerobic microbial oxidation of ammonia (B1221849) (NH₃) to nitrate (B79036) (NO₃⁻), with this compound as an intermediate. spertasystems.com1h2o3.com This two-step process is carried out by distinct groups of microorganisms. fiveable.me First, ammonia-oxidizing bacteria and archaea convert ammonia to this compound. Subsequently, this compound-oxidizing bacteria oxidize this compound to nitrate. 1h2o3.com The conversion of ammonia to this compound is often the rate-limiting step in nitrification. spertasystems.com

Denitrification, in contrast, is an anaerobic process where nitrate is reduced to dinitrogen gas (N₂), which is then released into the atmosphere. spertasystems.com This process also proceeds stepwise, with this compound being a key intermediate. 1h2o3.com Denitrification is a major pathway for the removal of fixed nitrogen from ecosystems and is crucial in wastewater treatment. spertasystems.com

A more recently discovered process involving this compound is the anaerobic ammonium (B1175870) oxidation (anammox) process. wikipedia.orgsswm.info In this process, anaerobic bacteria directly combine ammonium and this compound to produce dinitrogen gas and water. wikipedia.orgresearchgate.net The anammox process is a significant contributor to nitrogen loss in marine and freshwater environments and has been harnessed for innovative wastewater treatment technologies. sswm.inforesearchgate.net

The interplay between these processes, with this compound at their core, regulates the availability of nitrogen for primary producers, influences the emission of the potent greenhouse gas nitrous oxide (N₂O), and impacts water quality. nih.govfiveable.me

Interdisciplinary Research Paradigms for this compound

The study of this compound is inherently interdisciplinary, spanning environmental science, microbiology, chemistry, and human biology. This multifaceted research approach is essential to fully comprehend the diverse roles of this compound.

Environmental Science and Microbiology: Researchers in these fields investigate the role of this compound in the global nitrogen cycle, focusing on the microbial communities and enzymatic pathways that mediate its transformation in various ecosystems, from soils and oceans to wastewater treatment plants. researchgate.netspertasystems.comfiveable.me They also study the environmental factors that influence this compound accumulation and its impact on ecosystem health. researchgate.net

Food Science and Technology: The use of this compound as a curing agent in processed meats has a long history. researchgate.netwikipedia.org Food scientists study its role in preserving meat, developing its characteristic color and flavor, and inhibiting the growth of harmful bacteria like Clostridium botulinum. wikipedia.orgearthwormexpress.com

Analytical Chemistry: The development of sensitive and specific analytical methods is crucial for detecting and quantifying this compound in complex environmental and biological samples. olympianwatertesting.comnih.gov Analytical chemists have developed a range of techniques, from colorimetric assays like the Griess reaction to more advanced methods such as ion chromatography and chemiluminescence, to accurately measure this compound concentrations. olympianwatertesting.comnih.govicm.edu.pl

Biomedical Research: In recent decades, the focus of this compound research in biology has shifted dramatically. Once viewed as a potentially harmful substance, this compound is now recognized as a stable reservoir of nitric oxide (NO), a critical signaling molecule in the cardiovascular system and other physiological processes. researchgate.netnih.govnih.gov Biomedical researchers are exploring the therapeutic potential of this compound in conditions associated with reduced NO bioavailability. nih.govresearchgate.net

The following interactive table provides an overview of the interdisciplinary research paradigms for this compound:

Interdisciplinary Research on this compound| Field | Key Research Questions | Common Research Methods |

|---|---|---|

| Environmental Science | What is the role of this compound in the nitrogen cycle of different ecosystems? How do human activities impact this compound dynamics? | Field sampling, isotopic analysis, biogeochemical modeling. researchgate.netfiveable.me |

| Microbiology | Which microorganisms are responsible for this compound transformations? What are the enzymatic pathways involved? | Microbial cultivation, genetic analysis, enzyme assays. researchgate.net |

| Food Science | How does this compound contribute to the preservation and quality of cured meats? | Chemical analysis of food products, sensory evaluation. researchgate.netwikipedia.org |

| Analytical Chemistry | How can we accurately and sensitively measure this compound in complex matrices? | Spectrophotometry, chromatography, electrochemistry, chemiluminescence. olympianwatertesting.comicm.edu.plresearchgate.net |

| Biomedical Science | What is the role of this compound as a nitric oxide donor in the body? What is its therapeutic potential? | In vivo and in vitro experiments, clinical trials. nih.govnih.govresearchgate.net |

Evolution of Scientific Understanding Regarding this compound Dynamics

The scientific understanding of this compound has evolved significantly over time, marked by key discoveries that have reshaped its perception from a simple chemical to a complex and multifaceted molecule.

The use of nitrate-containing salts for meat curing dates back centuries, but it wasn't until the late 19th century that the active agent was identified. researchgate.netnih.gov In 1899, German scientists Dr. Kisskalt and Dr. Lehmann demonstrated that bacteria in meat convert nitrate to this compound, and it is the this compound that is responsible for the characteristic color and preservative effects of curing. earthwormexpress.com This discovery laid the foundation for the modern meat processing industry. wikipedia.org

In the mid-20th century, concerns arose about the potential for this compound to react with amines in food to form N-nitrosamines, a class of compounds found to be carcinogenic in laboratory animals. earthwormexpress.comearthwormexpress.com This led to extensive research into the chemistry of nitrosamine (B1359907) formation and the implementation of regulations to limit this compound levels in cured products. earthwormexpress.com

A paradigm shift in the understanding of this compound's biological role began in the latter part of the 20th century with the discovery of nitric oxide (NO) as a crucial signaling molecule in the cardiovascular system. nih.gov Initially, this compound was considered merely an inert end-product of NO metabolism. researchgate.net However, subsequent research revealed that this compound can be reduced back to NO in the body, particularly under conditions of low oxygen (hypoxia). nih.govnih.gov This discovery established the nitrate-nitrite-NO pathway as an important alternative source of nitric oxide, with this compound acting as a stable storage reservoir. nih.govnih.gov This has opened up new avenues for therapeutic interventions targeting this pathway. nih.govresearchgate.net

The following interactive table provides a timeline of key milestones in the evolution of our understanding of this compound:

Evolution of Scientific Understanding of this compound| Time Period | Key Discovery/Development | Significance |

|---|---|---|

| Ancient Times | Use of saltpeter (potassium nitrate) for meat preservation. researchgate.netresearchgate.net | Empirical use of nitrate/nitrite chemistry in food preservation. |

| 1879 | The Griess reaction for this compound detection is first described. olympianwatertesting.comicm.edu.pl | Provided a key analytical tool for studying this compound. |

| 1899 | Kisskalt and Lehmann prove that this compound, formed from nitrate by bacteria, is the active curing agent in meat. earthwormexpress.com | Established the scientific basis for modern meat curing. |

| Mid-20th Century | Discovery of N-nitrosamine formation from this compound and amines. earthwormexpress.comearthwormexpress.com | Raised concerns about the use of this compound in foods and spurred further research. |

| Late 20th Century | Discovery of nitric oxide (NO) as a key biological signaling molecule. nih.gov | Revolutionized understanding of cardiovascular physiology and other biological processes. |

| Late 20th/Early 21st Century | Discovery that this compound can be reduced back to NO in the body, especially under hypoxic conditions. nih.govnih.gov | Established the nitrate-nitrite-NO pathway and the role of this compound as an NO reservoir. researchgate.net |

Q & A

Basic: What are key methodological considerations when designing in vitro studies to assess nitrite toxicity in mammalian cell lines?

Answer:

- Cell line selection : Use well-characterized cell lines (e.g., HepG2 for liver toxicity) with documented sensitivity to this compound. Include rationale for model relevance to human physiology .

- Dose-response design : Test a range of this compound concentrations (e.g., 0.1–10 mM) to capture threshold effects. Include negative controls (e.g., untreated cells) and positive controls (e.g., sodium arsenite for oxidative stress) .

- Cytotoxicity assessment : Pre-screen for this compound-induced cytotoxicity using assays like MTT or LDH release. Adjust exposure durations (e.g., 24–72 hrs) to avoid masking sublethal endpoints (e.g., DNA damage) .

Basic: How should researchers structure a PICOT framework for clinical studies investigating dietary this compound exposure and cardiovascular outcomes?

Answer:

- Population (P) : Define subgroups (e.g., hypertensive adults aged 50–70) with biomarkers of this compound exposure (e.g., plasma NOx levels) .

- Intervention (I)/Comparison (C) : Compare high-nitrite diets (e.g., beetroot juice) vs. placebo-controlled diets. Standardize nitrate-restriction periods pre-trial .

- Outcome (O) : Quantify systolic/diastolic blood pressure changes using ambulatory monitoring. Include secondary endpoints like endothelial function (FMD) .

- Time (T) : Specify follow-up intervals (e.g., 4-week interventions with 12-week post-trial monitoring) to capture transient vs. sustained effects .

Advanced: How can conflicting data on this compound’s dual role as a pro-oxidant and antioxidant be reconciled in mechanistic studies?

Answer:

- Context-dependent variables : Control pH (e.g., acidic vs. neutral conditions) and redox partners (e.g., hemoglobin, xanthine oxidase). This compound’s antioxidant effects dominate in hypoxic tissues, while pro-oxidant activity increases under hyperoxia .

- Dosage thresholds : Use kinetic modeling to identify concentration-dependent shifts (e.g., <1 μM vs. >10 μM this compound) in reactive nitrogen species (RNS) generation .

- Endpoint specificity : Pair fluorometric assays (e.g., DAF-FM for NO) with lipid peroxidation markers (e.g., MDA) to disentangle pathways .

Advanced: What protocols ensure reproducibility in quantifying environmental this compound fluxes in marine oxygen minimum zones (OMZs)?

Answer:

- Sampling standardization : Collect water column profiles at consistent diel times to minimize circadian effects. Use Niskin bottles with triplicate samples per depth .

- Analytical calibration : Validate colorimetric methods (e.g., Griess assay) against ion chromatography. Report limits of detection (e.g., 0.05 μM) and inter-lab variability .

- Data normalization : Express this compound concentrations relative to dissolved oxygen (DO) and ammonium levels to contextualize nitrification/denitrification gradients .

Basic: What criteria should guide literature reviews to avoid bias in this compound risk assessment?

Answer:

- Search strategy : Combine database queries (PubMed, Web of Science) with manual screening of "gray literature" (e.g., EPA reports) using keywords: "this compound AND (toxicity OR pharmacokinetics)" .

- Inclusion/exclusion : Prioritize studies with transparent methods (e.g., IRIS-compliant designs) over those lacking dose-response data or controls .

- Bias mitigation : Use tools like ROBINS-I to assess confounding factors (e.g., industry-funded vs. academic studies) .

Advanced: How can isotopic labeling (e.g., ¹⁵N) resolve this compound’s role in DNRA vs. denitrification in microbial consortia?

Answer:

- Tracer experiments : Pulse-label sediments with ¹⁵N-nitrite and track ¹⁵NH₄⁺ (DNRA product) vs. ¹⁵N-N₂O (denitrification intermediate) using GC-IRMS .

- Kinetic modeling : Fit isotopic enrichment data to Monod equations to quantify pathway dominance under varying C/N ratios .

- Community analysis : Pair with 16S rRNA sequencing to link process rates to taxa (e.g., Thiobacillus dominance in DNRA) .

Basic: What are best practices for reporting this compound concentrations in aqueous environmental samples?

Answer:

- Units and detection limits : Report in μM or mg/L with explicit LOQ (e.g., 0.1 μM via HPLC-UV) .

- Metadata inclusion : Document pH, temperature, and preservatives (e.g., immediate freezing at −80°C to inhibit microbial activity) .

- QA/QC : Report spike-recovery rates (target: 85–115%) and inter-day precision (CV <10%) .

Advanced: What experimental designs address this compound’s synergistic interactions with heavy metals (e.g., Pb²⁺) in toxicity assays?

Answer:

- Factorial designs : Test this compound (0–5 mM) × Pb²⁺ (0–50 μM) combinations in HepaRG cells. Use response surface methodology (RSM) to model additive/synergistic effects .

- Mechanistic probes : Measure metallothionein upregulation (qPCR) and glutathione depletion (HPLC) to differentiate oxidative stress pathways .

- Bioavailability controls : Adjust media chelators (e.g., EDTA) to modulate free ion concentrations .

Basic: How to evaluate the credibility of this compound-related data in published studies?

Answer:

- Source verification : Prioritize datasets from NIST-certified methods or EPA IRIS assessments .

- Transparency checks : Confirm raw data availability (e.g., supplementary tables) and analytical reproducibility (e.g., ≥3 technical replicates) .

- Conflict of interest : Scrutinize funding sources (disclosed in acknowledgments) for potential bias .

Advanced: What statistical approaches are robust for analyzing non-linear this compound accumulation patterns in soil chronosequences?

Answer:

- Time-series analysis : Apply generalized additive models (GAMs) to capture seasonal this compound peaks linked to rainfall or fertilizer application .

- Spatial interpolation : Use kriging to map this compound hotspots in heterogenous soils, validated by cross-semivariogram analysis .

- Confounder adjustment : Include covariates like organic matter content and microbial biomass (PLFA) in mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.